molecular formula C27H29Br4N7O7 B1241012 Purealine

Purealine

Cat. No. B1241012
M. Wt: 883.2 g/mol
InChI Key: FFJLRVBPVWKFTA-XDLMQZPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purealine is a natural product found in Pseudoceratina and Pseudoceratina verrucosa with data available.

Scientific Research Applications

1. Modulation of Myosin ATPase Activity and Muscle Contraction

Purealine, derived from the sea sponge Psammaplysilla purea, shows promising applications in modulating myosin ATPase activity, a critical enzyme in muscle contraction. Studies reveal that purealine enhances the ATPase activity of myosin from canine cardiac ventricle and skeletal muscle, influencing muscle contraction and relaxation processes. It significantly increases the actin-activated ATPase activity of myosin, suggesting a role in actin-myosin interaction, crucial for muscle contraction dynamics. These findings are instrumental in understanding muscle physiology and potential therapeutic interventions for muscle-related disorders (Takito, Nakamura, Kobayashi, & Ohizumi, 1987), (Nakamura, Kobayashi, Nakamura, Wu, Kobayashi, & Ohizumi, 1987).

2. Investigation of Enzyme-Substrate Interactions

Purealine has shown significant potential in investigating enzyme-substrate interactions. Its ability to modulate ATPase activities, crucial in cellular energy transactions, provides insight into the enzymatic mechanisms and interactions. The compound's interaction with myosin and its effect on ATPase activities are valuable for exploring the biophysical aspects of muscle function and the broader implications in cellular energetics (Nakamura, Wu, Kobayashi, Nakamura, Ohizumi, & Hirata, 1985).

3. Structural Impact on Myosin and Implications for Muscle Physiology

Purealine's interaction with myosin leads to intriguing structural changes, influencing the stability and activity of this motor protein. Studies highlight its impact on the stability of myosin filaments, modulation of ATPase activities, and the unfolding of myosin heads. These findings are crucial for understanding muscle physiology, offering pathways to explore therapeutic avenues for muscle disorders and other conditions related to cellular movement and structure (Takito, Nakamura, Kobayashi, Ohizumi, Ebisawa, & Nonomura, 1986), (Takito, Kobayashi, Nakamura, Ohizumi, & Nonomura, 2018).

4. Influence on Microtubule-Stimulated ATPase Activity and Cell Growth

Purealin has been observed to influence microtubule-stimulated ATPase activity, notably affecting cell growth. Its selective inhibition of axonemal dyneins, proteins crucial for the movement of cilia and flagella, reveals its potential in studying cell motility and signal transduction mechanisms. This property of purealin may provide new insights into cellular processes and the development of therapeutic agents targeting specific cellular functions (Zhu, Yang, Balachandran, Höök, Vallee, Curran, & Day, 2006).

properties

Product Name

Purealine

Molecular Formula

C27H29Br4N7O7

Molecular Weight

883.2 g/mol

IUPAC Name

(5R,6S)-N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C27H29Br4N7O7/c1-43-22-17(30)10-27(23(39)20(22)31)11-19(38-45-27)25(41)33-4-2-6-44-21-15(28)7-13(8-16(21)29)9-18(37-42)24(40)34-5-3-14-12-35-26(32)36-14/h7-8,10,12,23,39,42H,2-6,9,11H2,1H3,(H,33,41)(H,34,40)(H3,32,35,36)/b37-18+/t23-,27+/m1/s1

InChI Key

FFJLRVBPVWKFTA-XDLMQZPOSA-N

Isomeric SMILES

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)C/C(=N\O)/C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CC(=NO)C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br

synonyms

purealin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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